Pirdonium
Description
Pirdonium bromide (INN: this compound bromide; molecular formula: C₂₂H₃₀NOBr) is a histamine-1 (H1) receptor antagonist classified under the therapeutic category of antihistaminic agents . Its chemical structure comprises a piperidinium core substituted with a benzyloxy-methyl group and a p-methyl-alpha-phenylbenzyl moiety, as reflected in its SMILES notation: CC1CCC(CC1)C(C2CCCCC2)OCC3CCCC[N+]3(C)C.[Br-] . This compound bromide is regulated by the US FDA under the Unique Ingredient Identifier (UNII) 5123Q291S5 and is internationally standardized under HS code 29333999 for trade and tariff purposes . It is recognized as an International Non-Proprietary Name (INN) by the World Health Organization (WHO) and is indexed in the European Medicines Agency’s eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) .
Properties
CAS No. |
736870-60-3 |
|---|---|
Molecular Formula |
C22H30NO+ |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,1-dimethyl-2-[[(4-methylphenyl)-phenylmethoxy]methyl]piperidin-1-ium |
InChI |
InChI=1S/C22H30NO/c1-18-12-14-20(15-13-18)22(19-9-5-4-6-10-19)24-17-21-11-7-8-16-23(21,2)3/h4-6,9-10,12-15,21-22H,7-8,11,16-17H2,1-3H3/q+1 |
InChI Key |
GEAODIUILCCWGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)OCC3CCCC[N+]3(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Pirdonium typically involves large-scale chemical synthesis using automated reactors. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pirdonium undergoes various chemical reactions, including:
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in an organic solvent like dichloromethane.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further chemical modifications or applications in different fields .
Scientific Research Applications
Pirdonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in studies involving histamine receptors and their role in allergic reactions.
Medicine: Utilized as an antihistamine to treat allergic symptoms such as itching, sneezing, and runny nose.
Industry: Applied in the formulation of pharmaceutical products and other chemical manufacturing processes.
Mechanism of Action
Pirdonium exerts its effects by blocking histamine H1 receptors, preventing histamine from binding to these receptors. This action inhibits the typical allergic response, reducing symptoms such as itching, swelling, and redness. The molecular targets include the histamine H1 receptors located on various cells, including those in the respiratory tract and skin .
Comparison with Similar Compounds
Key Observations:
Structural Diversity: this compound’s piperidinium-benzyl structure differs from Promethazine’s phenothiazine backbone, Cycliamine’s pyridine-piperidine hybrid, and Bamipine’s benzyl-substituted piperidine. These structural variations influence pharmacokinetics, such as lipid solubility and blood-brain barrier penetration . Promethazine’s phenothiazine core confers additional antiemetic and sedative properties, which are absent in this compound .
Regulatory and Trade Alignment: this compound and Cycliamine share the same HS code (29333999), indicating similar regulatory handling as non-aromatic heterocyclic compounds. Promethazine, however, is classified under HS 29343090 due to its sulfur-containing phenothiazine structure .
Clinical Applications :
- While all four compounds are H1 antagonists, Promethazine’s broader therapeutic applications (e.g., motion sickness, sedation) highlight functional divergence within the same pharmacological class .
Mechanistic and Pharmacological Differences
- Promethazine: Non-selectively blocks H1 and muscarinic receptors, contributing to sedation and anticholinergic effects .
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